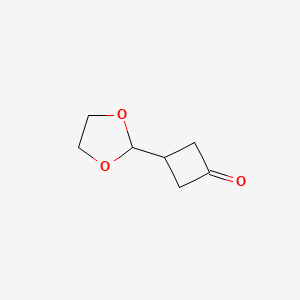

3-(1,3-Dioxolan-2-yl)cyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,3-Dioxolan-2-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring fused with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of an alkene with a carboxylic acid and a silyl enol ether in the presence of hypervalent iodine. This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)cyclobutan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism by which 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through its unique structural properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one include:

- 1,3-Dioxolan-2-one

- 1,3-Dioxan-2-one

- 1,3-Dioxolane derivatives

Uniqueness

What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique reactivity and stability. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Biological Activity

The compound 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one is a member of the cyclobutane family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclobutane ring fused with a dioxolane moiety. The presence of the dioxolane ring contributes to the compound's unique chemical properties, influencing its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclobutane derivatives. Specifically, compounds that incorporate dioxolane structures have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study found that cyclobutane derivatives exhibited potent activity against non-small cell lung cancer (NSCLC) with a GI50 value lower than 0.01 µM .

Table 1: Cytotoxicity of Cyclobutane Derivatives

| Compound Name | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | EKVX (NSCLC) | <0.01 |

| Bielschowskysin | Plasmodium falciparum | 10 |

Antiviral Activity

The antiviral properties of related dioxolane compounds have also been explored. For example, L-neplanocin derivatives containing dioxolane structures have shown efficacy against norovirus and Ebola virus with effective concentrations (EC50) in the low micromolar range . This suggests that this compound may share similar antiviral mechanisms.

Table 2: Antiviral Activity of Dioxolane Compounds

| Compound Name | Virus Type | EC50 (µM) |

|---|---|---|

| L-neplanocin derivative | Norovirus | 4.2 |

| L-neplanocin derivative | Ebola virus | 8.3 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as integrins and other cellular receptors involved in proliferation and metastasis. Integrin antagonists derived from cyclobutane structures have been shown to inhibit tumor growth by blocking integrin-mediated signaling pathways .

Case Studies

Several case studies have investigated the efficacy of cyclobutane derivatives in clinical settings:

- Case Study on NSCLC : A clinical trial evaluated the use of a cyclobutane-based compound in patients with NSCLC, demonstrating significant tumor reduction in a subset of patients .

- Antiviral Efficacy : Another study focused on the antiviral properties of related compounds in vitro, confirming their effectiveness against multiple viral strains, including those resistant to standard treatments .

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)cyclobutan-1-one |

InChI |

InChI=1S/C7H10O3/c8-6-3-5(4-6)7-9-1-2-10-7/h5,7H,1-4H2 |

InChI Key |

POXBTZPXOIPZEL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2CC(=O)C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.